N-[(1-benzoylpiperidin-4-yl)methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Description
Starting Materials: 3-but-3-ynyldiazirine, appropriate coupling reagents.
Reaction Conditions: The coupling reaction is typically performed under inert atmosphere conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents such as DMF (dimethylformamide).
Procedure: The 3-but-3-ynyldiazirine is coupled with the benzoylpiperidine intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, column chromatography, or HPLC (high-performance liquid chromatography) to achieve the desired purity.
Properties
IUPAC Name |
N-[(1-benzoylpiperidin-4-yl)methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-2-3-12-21(23-24-21)13-9-19(26)22-16-17-10-14-25(15-11-17)20(27)18-7-5-4-6-8-18/h1,4-8,17H,3,9-16H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHKHMQFUYQIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzoylpiperidin-4-yl)methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide typically involves multiple steps:
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Formation of the Benzoylpiperidine Intermediate
Starting Materials: Piperidine, benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Procedure: Piperidine is reacted with benzoyl chloride to form 1-benzoylpiperidine.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the alkyne group can lead to the formation of carboxylic acids or ketones.
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Reduction
Reagents: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Conditions: Conducted under atmospheric or elevated pressures.
Products: Reduction of the diazirine group can yield amines or other reduced nitrogen-containing compounds.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF.
Scientific Research Applications
Chemistry
Photolabeling: The diazirine group in the compound is photoactivatable, making it useful for photolabeling studies to investigate molecular interactions.
Crosslinking: It can be used as a crosslinker in polymer chemistry to create complex polymer networks.
Biology
Protein Interaction Studies: The compound can be used to study protein-protein and protein-ligand interactions through photoaffinity labeling.
Cell Imaging: Its photoactivatable properties make it suitable for use in advanced imaging techniques to track cellular processes.
Medicine
Drug Development: The compound’s unique structure allows it to be a potential candidate for drug development, particularly in targeting specific proteins or pathways.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Material Science: The compound can be used in the synthesis of new materials with unique properties, such as photoresponsive polymers.
Chemical Sensors: Its reactivity can be harnessed in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of N-[(1-benzoylpiperidin-4-yl)methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide involves its ability to form covalent bonds with target molecules upon activation by light. The diazirine group, upon exposure to UV light, forms a reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds of nearby molecules. This property is particularly useful in studying molecular interactions and mapping active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
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N-[(1-benzylpiperidin-4-yl)methyl]-3-(3-azidopropyl)propanamide
- Similar structure but with an azide group instead of a diazirine.
- Used in click chemistry applications.
-
N-[(1-benzoylpiperidin-4-yl)methyl]-3-(3-iodopropyl)propanamide
- Contains an iodine atom, making it useful for radiolabeling studies.
Uniqueness
N-[(1-benzoylpiperidin-4-yl)methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is unique due to its combination of a benzoylpiperidine moiety and a photoactivatable diazirine group. This dual functionality allows it to be used in a wide range of applications, from photolabeling and crosslinking to drug development and diagnostic tool creation.
This compound’s versatility and unique properties make it a valuable tool in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
